molecular formula C17H15Cl2NO3 B404847 propyl 4-(2,4-dichlorobenzamido)benzoate

propyl 4-(2,4-dichlorobenzamido)benzoate

Cat. No.: B404847
M. Wt: 352.2g/mol
InChI Key: JOGWFMUDQWNTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

propyl 4-(2,4-dichlorobenzamido)benzoate is an organic compound with the molecular formula C17H15Cl2NO3 It is a derivative of benzoic acid and is characterized by the presence of a propyl ester group and a dichlorobenzoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propyl 4-(2,4-dichlorobenzamido)benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous medium.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Hydrolysis: 4-[(2,4-dichlorobenzoyl)amino]benzoic acid and propanol.

    Reduction: Propyl 4-[(2,4-dichlorobenzyl)amino]benzoate.

Scientific Research Applications

propyl 4-(2,4-dichlorobenzamido)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 4-(2,4-dichlorobenzamido)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • Propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate
  • Propyl 4-[(2,4-dichlorobenzoyl)amino]carbonothioylbenzoate

Comparison:

Properties

Molecular Formula

C17H15Cl2NO3

Molecular Weight

352.2g/mol

IUPAC Name

propyl 4-[(2,4-dichlorobenzoyl)amino]benzoate

InChI

InChI=1S/C17H15Cl2NO3/c1-2-9-23-17(22)11-3-6-13(7-4-11)20-16(21)14-8-5-12(18)10-15(14)19/h3-8,10H,2,9H2,1H3,(H,20,21)

InChI Key

JOGWFMUDQWNTGD-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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